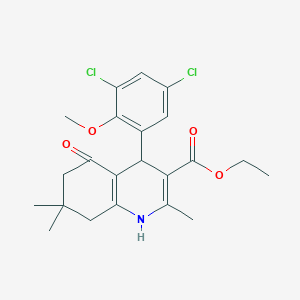![molecular formula C22H15N3O B11542679 N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline](/img/structure/B11542679.png)
N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” is a complex organic compound that belongs to the class of heterocyclic aromatic amines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” typically involves multi-step organic reactions. The starting materials often include indenoquinoxaline derivatives and methoxyaniline. The reaction conditions may involve:
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Reactions are often carried out at elevated temperatures ranging from 60°C to 120°C.
Time: Reaction times can vary from a few hours to several days.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
化学反応の分析
Types of Reactions
“N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Acetone, ethanol, water.
Conditions: Reactions may require specific pH levels, temperatures, and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, “N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” is studied for its unique electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biology
The compound may exhibit biological activity, including potential antimicrobial or anticancer properties. Research in this area focuses on understanding its interaction with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. Their ability to interact with specific enzymes or receptors makes them candidates for drug development.
Industry
Industrially, the compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of “N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-PHENYLAMINE
- N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-CHLOROPHENYL)AMINE
- N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-NITROPHENYL)AMINE
Uniqueness
“N-(11H-INDENO[1,2-B]QUINOXALIN-11-YLIDEN)-N-(4-METHOXYPHENYL)AMINE” stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in organic electronics and medicinal chemistry.
特性
分子式 |
C22H15N3O |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)indeno[1,2-b]quinoxalin-11-imine |
InChI |
InChI=1S/C22H15N3O/c1-26-15-12-10-14(11-13-15)23-20-16-6-2-3-7-17(16)21-22(20)25-19-9-5-4-8-18(19)24-21/h2-13H,1H3 |
InChIキー |
VAWBYKZEESYJCB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542600.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11542601.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)

![3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11542617.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11542623.png)

![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11542630.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11542633.png)
![2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide](/img/structure/B11542637.png)
![N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11542646.png)
![1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11542651.png)
![N-(4-{[(E)-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxyphenyl}methylidene]amino}phenyl)acetamide](/img/structure/B11542653.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11542656.png)
